4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a benzodioxolemethyl substituent on the piperazine ring and a dimethylsulfamoylphenyl group as the carboxamide moiety. The 1,3-benzodioxole group enhances lipophilicity and metabolic stability, while the dimethylsulfamoyl group contributes to electron-withdrawing properties and solubility. Such structural features are critical in drug design for optimizing pharmacokinetics and target engagement.
Synthetic routes for similar compounds often involve nucleophilic substitution on piperazine, followed by carboxamide coupling. For instance, tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate () is synthesized via sulfamoylation of Boc-piperazine, a method that could be adapted for the target compound .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-23(2)31(27,28)18-6-4-17(5-7-18)22-21(26)25-11-9-24(10-12-25)14-16-3-8-19-20(13-16)30-15-29-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYLHVKUBEPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with a piperazine derivative under basic conditions. Finally, the carboxamide group is introduced through an amidation reaction, using a suitable carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and amidation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized piperazine derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research has indicated that compounds with similar structural motifs to 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide may exhibit antidepressant and anxiolytic properties. The benzodioxole moiety is known for its interaction with serotonin receptors, which are critical in mood regulation.
Anticancer Activity
Studies have explored the cytotoxic effects of piperazine derivatives against various cancer cell lines. The presence of the dimethylsulfamoyl group could enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Neurological Disorders
The potential neuroprotective effects of this compound could be significant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine structure is often linked to compounds that modulate neurotransmitter systems, which may help alleviate symptoms associated with these disorders.
Study 1: Synthesis and Biological Evaluation
A study conducted on similar piperazine derivatives demonstrated their effectiveness as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance. The study reported that modifications to the piperazine structure significantly influenced inhibitory activity, suggesting a promising avenue for further research on this compound .
Study 2: Antitumor Activity
Another investigation focused on the synthesis of related compounds and their cytotoxicity against human cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer activity, highlighting the importance of exploring variations of the benzodioxole and piperazine components .
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-1-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Piperazine-1-carboxamide Derivatives
Key Observations
Impact of Benzodioxole Group: The benzodioxolemethyl substituent in the target compound and analogs () enhances lipophilicity, improving membrane permeability. However, this group may reduce aqueous solubility compared to polar substituents like cyanopyridinyl () .
Carboxamide vs.
Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The dimethylsulfamoyl group in the target compound enhances solubility and may stabilize interactions with charged residues in target proteins . Halogenated Phenyl Groups: Chlorophenyl substituents () increase hydrophobicity, favoring blood-brain barrier penetration but raising toxicity risks . Heterocyclic Moieties: Cyanopyridinyl () and quinazolinone () groups introduce π-π stacking and hydrogen-bonding interactions, critical for kinase or DNA-targeted activities .
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a synthetic derivative that incorporates a benzodioxole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C20H24N2O4S
- Molecular Weight: 396.48 g/mol
- IUPAC Name: this compound
The compound's structure features a piperazine core linked to a benzodioxole group and a dimethylsulfamoyl phenyl substituent, contributing to its potential biological activities.
The biological activity of this compound has been linked to its interaction with various biochemical pathways. Notably, compounds containing piperazine rings have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation .
1. Analgesic Properties
Research indicates that derivatives of piperazine, similar to the compound , exhibit significant analgesic effects. For instance, studies have shown that FAAH inhibitors can effectively reduce pain in animal models by enhancing the availability of endocannabinoids .
2. Antidiabetic Effects
Recent investigations into benzodioxole derivatives have demonstrated their potential as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion. In vitro studies reported IC50 values for α-amylase inhibition ranging from 0.68 to 0.85 µM for related compounds . Such findings suggest that the compound may also possess antidiabetic properties.
3. Cytotoxicity Against Cancer Cells
In vitro assays have evaluated the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. For example, certain derivatives exhibited IC50 values between 26 and 65 µM against cancer cells while showing negligible toxicity towards normal cells (IC50 > 150 µM), indicating a selective action that could be beneficial in cancer therapy .
Case Studies
Q & A
What are the key synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, and how are intermediates purified?
Level: Basic
Answer:
The synthesis typically involves:
Formation of the benzodioxole moiety : Cyclization of catechol derivatives with formaldehyde under acidic conditions .
Piperazine functionalization : Coupling 1,3-benzodioxol-5-ylmethyl chloride with a piperazine core via nucleophilic substitution .
Sulfamoylphenyl carboxamide linkage : Reacting the piperazine intermediate with 4-(dimethylsulfamoyl)phenyl isocyanate in anhydrous dichloromethane .
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures is used to isolate intermediates and final products .
Which analytical techniques are critical for structural confirmation of this compound and its intermediates?
Level: Basic
Answer:
- LCMS : Validates molecular weight (e.g., expected m/z ~500–550 for the final compound) .
- NMR spectroscopy :
- X-ray crystallography : Resolves conformational ambiguities in the piperazine ring and benzodioxole orientation .
How can researchers assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Level: Basic
Answer:
- In vitro assays :
- Molecular docking : Computational modeling (AutoDock Vina, Schrödinger) predicts binding poses to targets like 5-HT receptors or sulfotransferases .
How can low yields in the final coupling step be addressed during synthesis?
Level: Advanced
Answer:
- Reaction optimization :
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve aryl coupling efficiency .
How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Level: Advanced
Answer:
- Replicate assays : Standardize protocols (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Structural analogs : Synthesize derivatives to isolate the role of the dimethylsulfamoyl group vs. benzodioxole .
What computational methods are used to predict the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict solubility and membrane permeability .
- ADMET prediction : Tools like SwissADME estimate logP (target ~2.5–3.5), CYP450 inhibition, and blood-brain barrier penetration .
- MD simulations : Analyze stability in aqueous environments (GROMACS) to assess aggregation tendencies .
What strategies improve the compound’s solubility for in vivo studies?
Level: Advanced
Answer:
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperazine nitrogen .
How does the dimethylsulfamoyl group influence receptor binding specificity?
Level: Advanced
Answer:
- Hydrogen bonding : The sulfonamide group acts as a hydrogen bond acceptor, enhancing affinity for polar residues (e.g., Ser159 in dopamine D3 receptors) .
- Steric effects : Methyl groups on the sulfamoyl moiety reduce off-target interactions with bulkier binding pockets .
- SAR studies : Replace dimethylsulfamoyl with methylsulfonyl or carboxamide to validate its necessity .
How can researchers validate purity thresholds for pharmacological studies?
Level: Advanced
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity; monitor for residual solvents (e.g., DMF) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Mass balance : Compare TLC spots with LCMS data to detect trace impurities .
What are the challenges in scaling up synthesis for preclinical trials?
Level: Advanced
Answer:
- Reactor design : Optimize heat transfer for exothermic steps (e.g., benzodioxole cyclization) using jacketed reactors .
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal contamination .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
